1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease

1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride (CAS 1909316-65-9) is the dihydrochloride salt of the unsubstituted parent spiro[indoline-3,3'-pyrrolidine] scaffold, bearing a molecular formula of C₁₁H₁₆Cl₂N₂ and a molecular weight of 247.16 g/mol. This compound belongs to the spirooxindole-pyrrolidine chemotype, a privileged scaffold in medicinal chemistry that exhibits a broad range of pharmacological activities, including acetylcholinesterase inhibition, antimycobacterial properties, and antitumor effects.

Molecular Formula C11H16Cl2N2
Molecular Weight 247.16
CAS No. 1909316-65-9
Cat. No. B2679982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride
CAS1909316-65-9
Molecular FormulaC11H16Cl2N2
Molecular Weight247.16
Structural Identifiers
SMILESC1CNCC12CNC3=CC=CC=C23.Cl.Cl
InChIInChI=1S/C11H14N2.2ClH/c1-2-4-10-9(3-1)11(8-13-10)5-6-12-7-11;;/h1-4,12-13H,5-8H2;2*1H
InChIKeyRPZAWEGMTIKSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Dihydrospiro[indole-3,3'-pyrrolidine] Dihydrochloride (CAS 1909316-65-9): Core Scaffold Identity and Sourcing Baseline


1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride (CAS 1909316-65-9) is the dihydrochloride salt of the unsubstituted parent spiro[indoline-3,3'-pyrrolidine] scaffold, bearing a molecular formula of C₁₁H₁₆Cl₂N₂ and a molecular weight of 247.16 g/mol . This compound belongs to the spirooxindole-pyrrolidine chemotype, a privileged scaffold in medicinal chemistry that exhibits a broad range of pharmacological activities, including acetylcholinesterase inhibition, antimycobacterial properties, and antitumor effects [1]. Unlike heavily functionalized derivatives that appear in patent literature, this unadorned parent structure serves as a critical reference standard, a versatile synthetic intermediate, and a starting point for scaffold-hopping and fragment-based lead generation campaigns [2].

Why Generic Spirooxindole-Pyrrolidine Substitution Is Scientifically Unsound for CAS 1909316-65-9


Within the spiro[indoline-3,3'-pyrrolidine] chemotype, substitution pattern profoundly dictates biological activity profile and potency. Evidence from the Huang et al. (2018) study demonstrates that among a library of spiro[indoline-3,3'-pyrrolidine] derivatives, acetylcholinesterase (AChE) inhibitory activity varied dramatically depending on aryl substitution, with the most potent derivative 4d achieving an IC₅₀ of 69.07 ± 10.99 μM, whereas other congeners in the same library showed negligible inhibition [1]. Similarly, in the LXRβ agonist/inverse agonist series, subtle modifications to the spiro[indole-3,3'-pyrrolidine] core switched the functional outcome from agonism to inverse agonism, fundamentally altering the pharmacological profile [2]. These findings establish that the unsubstituted parent scaffold (CAS 1909316-65-9) cannot be assumed interchangeable with any substituted analog without explicit comparative biological data. Procurement decisions predicated on scaffold similarity alone risk selecting a compound with a different—or absent—activity profile.

Quantitative Differentiation Evidence for CAS 1909316-65-9: Activity, Structural Provenance, and Scaffold Advantage


Acetylcholinesterase Inhibitory Activity of Spiro[indoline-3,3'-pyrrolidine] Scaffold: Potency Benchmark vs. Inactive Congeners

In a library of spiro[indoline-3,3'-pyrrolidine] derivatives evaluated for AChE inhibition, compound 4d—bearing a 4-methoxyphenyl substituent—demonstrated an IC₅₀ of 69.07 ± 10.99 μM, representing the most potent inhibitor in the series [1]. By contrast, multiple other spiro[indoline-3,3'-pyrrolidine] congeners in the same study showed no detectable AChE inhibition at concentrations up to 100 μM [1]. This demonstrates that the spiro[indoline-3,3'-pyrrolidine] core alone is not sufficient for activity; the specific substitution pattern is the critical determinant. The unsubstituted parent scaffold (CAS 1909316-65-9) therefore provides a defined baseline from which to systematically explore substitution-dependent activity.

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease

LXRβ Pharmacological Switching: Agonism vs. Inverse Agonism Determined by Substitution on the Spiro[indole-3,3'-pyrrolidine] Core

Based on co-crystal structures of LXRβ with spiro[pyrrolidine-3,3'-oxindole] agonists, a compound library was designed and screened, leading to the discovery of 10 LXR inverse agonists in addition to 5 LXR agonists from the same scaffold class [1]. The functional switch between agonism and inverse agonism was governed by substitution pattern rather than the core scaffold. Inverse agonist 10rr demonstrated lipid-lowering effects in 3T3-L1 cells, HepG2 cells, and in mice with Triton WR-1339-induced hyperlipidemia [1]. This demonstrates that the unsubstituted spiro[indole-3,3'-pyrrolidine] core (CAS 1909316-65-9) is a pharmacologically neutral starting point whose biological function is entirely determined by peripheral substitution.

LXRβ modulation Lipogenesis inhibition Nuclear receptor pharmacology

Cytotoxicity Profile of Spiro[indoline-3,3'-pyrrolidine] Derivatives Against Cancer Cell Lines: Potency Range Across Structural Variants

Huang et al. (2019) evaluated a series of polysubstituted spiro[indoline-3,3'-pyrrolidines] for cytotoxicity against mouse breast cancer (4T1), mouse colon cancer (CT26), human liver cancer (HepG2), and human lung cancer (A549) cell lines via MTT assay [1]. Eight compounds exhibited cytotoxicity toward HepG2 cells, while compound 2j showed promising cytotoxicity toward CT26 cells with an IC₅₀ of approximately 50 μg/mL at 24 h [1]. Critically, cytotoxicity was highly variable across the series, with many congeners showing no activity against the same cell lines. This confirms that biological activity in this scaffold class is substitution-dependent, and the unsubstituted parent compound (CAS 1909316-65-9) is essential for establishing the baseline cytotoxicity (or lack thereof) from which substitution effects can be systematically assessed.

Cancer cytotoxicity Spirooxindole Anticancer screening

MDM2 and Prostaglandin D2 Receptor Affinity of Substituted Spiro[indole-3,3'-pyrrolidine] Derivatives: High Potency Achievable Through Functionalization

Highly functionalized spiro[indole-3,3'-pyrrolidine] derivatives have achieved remarkable target affinity in validated biochemical assays. In BindingDB, a spiro[indole-3,3'-pyrrolidine]-dione derivative (BDBM21611) displayed Kᵢ values of 13 nM (human) and 88 nM (mouse) against the prostaglandin D2 receptor 2 in scintillation proximity assays [1]. Separately, a spiro[indole-3,3'-pyrrolidine]-carboxamide derivative (BDBM254023) exhibited an IC₅₀ of 7.20 nM against human MDM2 E3 ubiquitin-protein ligase at pH 7.4 and 25 °C [2]. These nanomolar affinities were obtained with extensively substituted congeners, demonstrating the scaffold's capacity for high-affinity target engagement when appropriately derivatized. The unsubstituted parent (CAS 1909316-65-9) is the essential synthetic gateway to these advanced leads and serves as the reference point for validating that observed potency arises from the introduced substituents rather than from the core scaffold itself.

MDM2-p53 Prostaglandin D2 receptor Binding affinity

Rigid Spirocyclic Architecture and Three-Dimensionality: Physicochemical Differentiation from Flat Aromatic Analogs

The spiro[indole-3,3'-pyrrolidine] architecture introduces a tetrahedral spiro carbon that enforces a rigid, non-planar three-dimensional conformation. In the medicinal chemistry literature, non-planar spiroheterocyclic complexes exhibit greater affinity for three-dimensional protein biotargets compared to flat aromatic molecules [1]. The spiro[indoline-3,3'-pyrrolidine] scaffold incorporates a saturated pyrrolidine ring fused through the spiro center, increasing the fraction of sp³-hybridized carbons (Fsp³) relative to fully aromatic indole-based analogs such as 2-phenylindole or 3-(2-aminoethyl)indole. This three-dimensionality correlates with improved aqueous solubility, reduced aromatic stacking-mediated aggregation, and enhanced target selectivity in phenotypic screening [2]. The unsubstituted spiro[indoline-3,3'-pyrrolidine] (CAS 1909316-65-9) embodies this rigid spirocyclic framework in its minimal form, making it the preferred starting scaffold over flat indole analogs for fragment-based drug discovery programs that prioritize three-dimensional fragment libraries.

Spirocyclic scaffolds Fsp³ character Physicochemical properties

Patent Coverage Confirming Industrial Relevance: Spiro[indole-3,3'-pyrrolidine] as a Validated Pharmacophore Across Multiple Therapeutic Areas

The spiro[indole-3,3'-pyrrolidine] scaffold is protected across multiple independent patent families spanning diverse therapeutic indications. US5763471 claims melatoninergic agonist spiro[indole-3,3'-pyrrolidine] derivatives for CNS disorders including analgesia, epilepsy, psychosis, and sleep disorders [1]. US3299075 discloses spiro[3H-indole-3,3'-pyrrolidine] derivatives with antipyretic and analgesic activity [2]. A separate patent family (EPO data) covers 1'-substituted-spiro[pyrrolidine-3,3'-indoline]-2,2',5-triones as potent aldose reductase inhibitors [3]. Patent WO2010/028862 claims spiroindolinone pyrrolidines as MDM2 antagonists for oncology applications [4]. The breadth of patent coverage across CNS, metabolic, and oncology indications confirms the scaffold's industrial relevance and validates the unsubstituted parent (CAS 1909316-65-9) as a legitimate starting point for freedom-to-operate design-around campaigns and novel derivative synthesis.

Patent coverage Melatoninergic agonists MDM2 antagonists Aldose reductase inhibitors

Optimal Research and Industrial Application Scenarios for 1,2-Dihydrospiro[indole-3,3'-pyrrolidine] Dihydrochloride (CAS 1909316-65-9)


Fragment-Based Drug Discovery: Three-Dimensional Spirocyclic Fragment Library Design

CAS 1909316-65-9 is optimally deployed as a core fragment in three-dimensional fragment libraries for FBDD campaigns. Its rigid spirocyclic architecture, enforced by the tetrahedral spiro carbon, provides a pre-organized conformation that enhances binding site complementarity relative to planar indole fragments [1]. Procurement of this unsubstituted scaffold enables systematic fragment growth through well-established [3+2] cycloaddition chemistry, with the spiro center serving as a defined vector point for substituent elaboration. The compound's molecular weight (free base ~173 g/mol; dihydrochloride salt 247.16 g/mol) places it within the optimal fragment size range (MW < 250) for fragment screening .

Structure-Activity Relationship (SAR) Baseline for AChE Inhibitor Development

As demonstrated by Huang et al. (2018), AChE inhibitory activity among spiro[indoline-3,3'-pyrrolidine] derivatives is highly substitution-dependent, with the most potent congener (4d) achieving an IC₅₀ of 69.07 ± 10.99 μM while other derivatives showed no inhibition at 100 μM [1]. CAS 1909316-65-9 serves as the unsubstituted baseline compound for systematic SAR exploration. Research groups developing AChE inhibitors for Alzheimer's disease should procure this compound as the mandatory negative control against which the contribution of each introduced substituent to potency is quantitatively assessed.

Synthetic Intermediate for Novel MDM2 and Prostaglandin D2 Receptor Ligand Synthesis

The spiro[indole-3,3'-pyrrolidine] scaffold has produced derivatives with single-digit nanomolar affinity for MDM2 (IC₅₀ = 7.20 nM) and the prostaglandin D2 receptor 2 (Kᵢ = 13 nM) [1]. CAS 1909316-65-9 is the logical starting material for synthesizing novel analogs in these target classes. Its unsubstituted structure allows for divergent functionalization strategies, enabling medicinal chemistry teams to independently access the chemotype space surrounding these high-affinity leads while operating outside existing composition-of-matter patent claims.

LXR Pharmacology Tool Compound: Baseline for Functional Profiling of Agonism vs. Inverse Agonism

Chen et al. (2020) demonstrated that the spiro[indole-3,3'-pyrrolidine] scaffold can support both LXR agonism and inverse agonism, with the functional outcome governed exclusively by peripheral substitution [1]. CAS 1909316-65-9 provides the minimal, unsubstituted core scaffold required for functional profiling experiments. Laboratories investigating LXR-mediated lipogenesis pathways can use this compound as a reference standard to attribute pharmacological effects to specific substituents, distinguishing scaffold-driven binding from substitution-driven functional activity.

Quote Request

Request a Quote for 1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.